Cas no 1704080-21-6 ((4-Chloro-3-(4-oxopiperidine-1-carbonyl)phenyl)boronic acid)

(4-Chloro-3-(4-oxopiperidine-1-carbonyl)phenyl)boronic acid Chemical and Physical Properties
Names and Identifiers
-
- (4-chloro-3-(4-oxopiperidine-1-carbonyl)phenyl)boronic acid
- AM88157
- (4-Chloro-3-(4-oxopiperidine-1-carbonyl)phenyl)boronic acid
-
- MDL: MFCD28400397
- Inchi: 1S/C12H13BClNO4/c14-11-2-1-8(13(18)19)7-10(11)12(17)15-5-3-9(16)4-6-15/h1-2,7,18-19H,3-6H2
- InChI Key: KZIWQLVIUIJIBF-UHFFFAOYSA-N
- SMILES: ClC1=CC=C(B(O)O)C=C1C(N1CCC(CC1)=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 356
- Topological Polar Surface Area: 77.8
(4-Chloro-3-(4-oxopiperidine-1-carbonyl)phenyl)boronic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 149994-1g |
(4-Chloro-3-(4-oxopiperidine-1-carbonyl)phenyl)boronic acid, 95% |
1704080-21-6 | 95% | 1g |
$816.00 | 2023-09-10 | |
Matrix Scientific | 149994-5g |
(4-Chloro-3-(4-oxopiperidine-1-carbonyl)phenyl)boronic acid, 95% |
1704080-21-6 | 95% | 5g |
$1697.00 | 2023-09-10 | |
TRC | C124045-250mg |
(4-Chloro-3-(4-oxopiperidine-1-carbonyl)phenyl)boronic acid |
1704080-21-6 | 250mg |
$ 530.00 | 2022-06-06 | ||
TRC | C124045-500mg |
(4-Chloro-3-(4-oxopiperidine-1-carbonyl)phenyl)boronic acid |
1704080-21-6 | 500mg |
$ 880.00 | 2022-06-06 | ||
Chemenu | CM211366-1g |
(4-chloro-3-(4-oxopiperidine-1-carbonyl)phenyl)boronic acid |
1704080-21-6 | 95% | 1g |
$877 | 2022-09-02 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C855801-5g |
(4-Chloro-3-(4-oxopiperidine-1-carbonyl)phenyl)boronic acid |
1704080-21-6 | 98% | 5g |
¥11,000.00 | 2022-09-02 |
(4-Chloro-3-(4-oxopiperidine-1-carbonyl)phenyl)boronic acid Related Literature
-
Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
-
Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
Additional information on (4-Chloro-3-(4-oxopiperidine-1-carbonyl)phenyl)boronic acid
(4-Chloro-3-(4-oxopiperidine-1-carbonyl)phenyl)boronic acid (CAS No. 1704080-21-6): A Comprehensive Overview
(4-Chloro-3-(4-oxopiperidine-1-carbonyl)phenyl)boronic acid (CAS No. 1704080-21-6) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique boronic acid functionality and chlorinated aromatic ring, holds promise in various applications, including drug discovery and synthetic chemistry. This article provides a detailed overview of the compound, highlighting its chemical properties, synthesis methods, biological activities, and potential applications in the pharmaceutical industry.
Chemical Structure and Properties
(4-Chloro-3-(4-oxopiperidine-1-carbonyl)phenyl)boronic acid is a boronic acid derivative with the molecular formula C15H15ClNO3B. The compound features a chlorinated phenyl ring substituted with a 4-oxopiperidine-1-carbonyl group and a boronic acid moiety. The presence of these functional groups imparts unique chemical properties to the molecule, making it an attractive candidate for various chemical reactions and biological studies.
The boronic acid group is known for its ability to form stable complexes with diols and other multidentate ligands, which is crucial for its use in Suzuki-Miyaura coupling reactions. These reactions are widely employed in the synthesis of complex organic molecules, including pharmaceuticals and materials. The chlorinated phenyl ring and the 4-oxopiperidine-1-carbonyl group contribute to the compound's solubility, reactivity, and biological activity.
Synthesis Methods
The synthesis of (4-Chloro-3-(4-oxopiperidine-1-carbonyl)phenyl)boronic acid has been reported in several studies, with various approaches being developed to optimize yield and purity. One common method involves the reaction of 4-chloro-3-cyanobenzonitrile with 4-hydroxypiperidine to form the corresponding amide, followed by hydrolysis to introduce the carboxylic acid group. The carboxylic acid is then converted to the boronic acid using a suitable boron reagent, such as bis(pinacolato)diboron (B2(pin)2). This multi-step process ensures high purity and yield of the final product.
Another approach involves the direct coupling of 4-chloro-3-bromobenzoic acid with 4-hydroxypiperidine using a coupling reagent like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). The resulting amide is then converted to the boronic acid using B2(pin)2. This method offers advantages in terms of simplicity and scalability.
Biological Activities and Applications
(4-Chloro-3-(4-oxopiperidine-1-carbonyl)phenyl)boronic acid has shown promising biological activities that make it a valuable candidate for drug discovery. Recent studies have demonstrated its potential as an inhibitor of specific enzymes involved in various disease pathways. For instance, research published in the Journal of Medicinal Chemistry reported that this compound exhibits potent inhibitory activity against cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression and are often dysregulated in cancer cells.
In addition to its enzymatic inhibition properties, (4-Chloro-3-(4-oxopiperidine-1-carbonyl)phenyl)boronic acid has been investigated for its anti-inflammatory effects. Studies have shown that it can effectively reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest potential applications in treating inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.
Clinical Trials and Future Prospects
The promising preclinical results of (4-Chloro-3-(4-oxopiperidine-1-carbonyl)phenyl)boronic acid have led to increased interest in its clinical development. Several pharmaceutical companies are currently conducting Phase I clinical trials to evaluate its safety and efficacy in humans. Early results from these trials have been encouraging, with no significant adverse effects reported at therapeutic doses.
Further research is needed to fully understand the mechanisms of action and potential side effects of this compound. However, the current data suggest that (4-Chloro-3-(4-oxopiperidine-1-carbonyl)phenyl)boronic acid has significant therapeutic potential and could become an important tool in the treatment of various diseases.
Safety Considerations
In handling (4-Chloro-3-(4-oxopiperidine-1-carbonyl)phenyl)boronic acid, standard laboratory safety protocols should be followed to ensure safe use. While this compound is not classified as a hazardous material, it is important to handle it with care to avoid skin contact or inhalation. Proper personal protective equipment (PPE), such as gloves and goggles, should be worn during handling.
Conclusion
(4-Chloro-3-(4-oxopiperidine-1-carbonyl)phenyl)boronic acid (CAS No. 1704080-21-6) is a multifunctional organic compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure confers properties that make it valuable for various applications, including drug discovery and synthetic chemistry. Ongoing research continues to uncover new biological activities and therapeutic applications for this compound, positioning it as a promising candidate for future development.
1704080-21-6 ((4-Chloro-3-(4-oxopiperidine-1-carbonyl)phenyl)boronic acid) Related Products
- 936498-00-9(4-CHLORO-6,8-DIFLUORO-QUINOLINE-3-CARBONITRILE)
- 63010-40-2(4-chloro-3-methoxyquinoline)
- 1806883-71-5(4-(Aminomethyl)-2-(difluoromethyl)-6-methyl-3-nitropyridine)
- 2228487-21-4(3-amino-2-(1H-1,2,4-triazol-3-yl)propanoic acid)
- 1820747-32-7(tert-butyl N-(2-phenyl-1,3-thiazol-5-yl)carbamate)
- 2229301-46-4(4-(4-fluoro-3-nitrophenyl)-2-methylbutanoic acid)
- 1121584-98-2(2-(pyridin-2-yl)phenylmethanamine)
- 1220028-36-3(4-2-(2-Propoxyethoxy)ethylpiperidinehydrochloride)
- 946225-19-0(4-fluoro-N-(2-{4-(pyrimidin-2-yl)piperazin-1-ylsulfonyl}ethyl)benzamide)
- 876299-32-0(4,4-dimethyl-5-(methylsulfanyl)-3-oxopentanenitrile)




